3-((4-bromo-1H-pyrazol-1-yl)methyl)piperidine
Overview
Description
3-((4-bromo-1H-pyrazol-1-yl)methyl)piperidine is a chemical compound that features a bromo-substituted pyrazole ring attached to a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-bromo-1H-pyrazol-1-yl)methyl)piperidine typically involves the following steps:
Bromination: The starting material, 1H-pyrazole, undergoes bromination to introduce the bromo group at the 4-position, forming 4-bromo-1H-pyrazole.
Formation of the Piperidine Ring: The bromo-substituted pyrazole is then reacted with piperidine or its derivatives to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-((4-bromo-1H-pyrazol-1-yl)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
3-((4-bromo-1H-pyrazol-1-yl)methyl)piperidine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in biological studies to investigate its interaction with various biomolecules.
Industry: The compound can be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism by which 3-((4-bromo-1H-pyrazol-1-yl)methyl)piperidine exerts its effects involves its interaction with molecular targets and pathways. The bromo-substituted pyrazole ring can bind to specific receptors or enzymes, leading to biological effects. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
3-((4-bromo-1H-pyrazol-1-yl)methyl)piperidine is similar to other bromo-substituted pyrazoles and piperidine derivatives. its unique combination of structural features sets it apart from these compounds. Some similar compounds include:
4-bromo-1H-pyrazole
3-(4-bromo-1H-pyrazol-1-yl)propanenitrile
3-[(4-bromo-1H-pyrazol-1-yl)methyl]aniline
These compounds share the bromo-substituted pyrazole ring but differ in their substituents and overall structure.
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Properties
IUPAC Name |
3-[(4-bromopyrazol-1-yl)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN3/c10-9-5-12-13(7-9)6-8-2-1-3-11-4-8/h5,7-8,11H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APQUFACWYVNUFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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